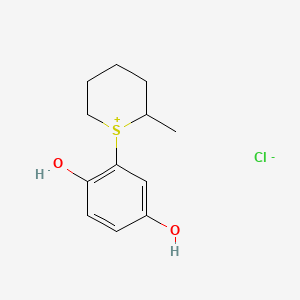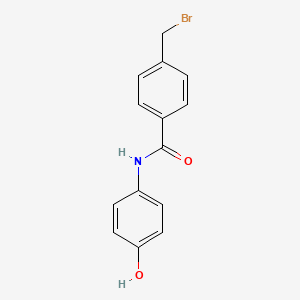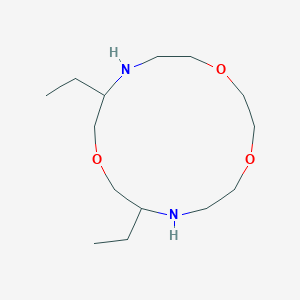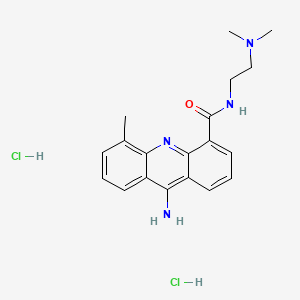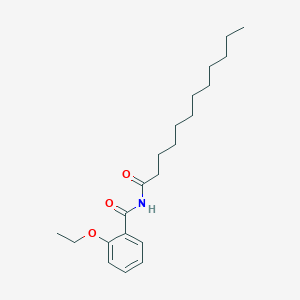![molecular formula C32H56N6O2S4 B14396440 N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide CAS No. 87202-71-9](/img/structure/B14396440.png)
N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide is a complex organic compound characterized by its unique structure, which includes a dodecane backbone linked to thiadiazole rings and octanamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole rings, which are then linked to the dodecane backbone. The final step involves the attachment of the octanamide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atoms in the thiadiazole rings.
Reduction: This reaction can affect the amide groups, potentially leading to the formation of amines.
Substitution: This reaction can occur at the thiadiazole rings, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can yield a variety of derivatives with different functional groups attached to the thiadiazole rings.
Wissenschaftliche Forschungsanwendungen
N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide exerts its effects involves interactions with specific molecular targets. The thiadiazole rings can interact with various enzymes and receptors, potentially modulating their activity. The dodecane backbone provides structural stability, while the octanamide groups can enhance solubility and bioavailability. The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)diacrylamide
- N,N’-dodecane-1,12-diyl-bis-3-picolinium dibromide
Uniqueness
N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide is unique due to its combination of a long dodecane backbone with thiadiazole rings and octanamide groups. This structure provides a balance of stability, reactivity, and solubility, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets further enhances its versatility compared to similar compounds.
Eigenschaften
CAS-Nummer |
87202-71-9 |
|---|---|
Molekularformel |
C32H56N6O2S4 |
Molekulargewicht |
685.1 g/mol |
IUPAC-Name |
N-[5-[12-[[5-(octanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-yl]octanamide |
InChI |
InChI=1S/C32H56N6O2S4/c1-3-5-7-15-19-23-27(39)33-29-35-37-31(43-29)41-25-21-17-13-11-9-10-12-14-18-22-26-42-32-38-36-30(44-32)34-28(40)24-20-16-8-6-4-2/h3-26H2,1-2H3,(H,33,35,39)(H,34,36,40) |
InChI-Schlüssel |
CCWBBVRSPAHVSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NC1=NN=C(S1)SCCCCCCCCCCCCSC2=NN=C(S2)NC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone](/img/structure/B14396359.png)
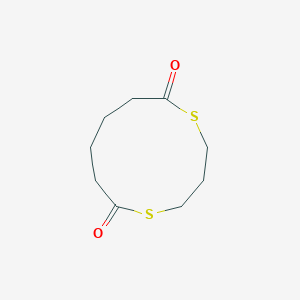
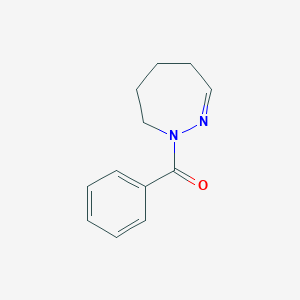
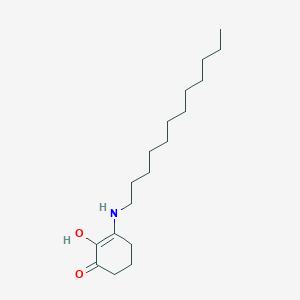
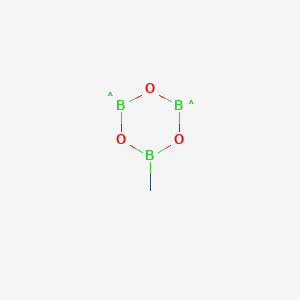

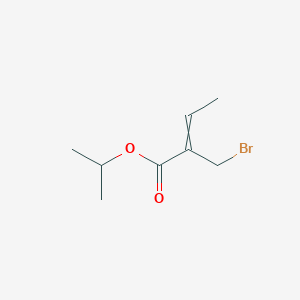

![2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14396414.png)
